molecular formula C7H11NS B103707 2-Isopropyl-4-methylthiazole CAS No. 15679-13-7

2-Isopropyl-4-methylthiazole

Cat. No.: B103707
CAS No.: 15679-13-7
M. Wt: 141.24 g/mol
InChI Key: OFLXNHNYPQPQKW-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Derivatives in Contemporary Research

Thiazole derivatives, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms, are of significant interest in various scientific disciplines. kuey.netontosight.ai Their unique chemical structures give rise to a wide array of biological activities, making them crucial in medicinal chemistry and drug development. kuey.netfabad.org.trnih.gov Researchers have extensively investigated these compounds for their potential as antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. kuey.netontosight.aiontosight.ai The thiazole ring is a key component in several FDA-approved drugs, highlighting its therapeutic importance. fabad.org.tr

Beyond pharmaceuticals, thiazole derivatives have applications in agrochemicals as pesticides, herbicides, and fungicides. kuey.net They also serve as building blocks in the synthesis of more complex molecules for materials science and as flavor and fragrance agents. ontosight.aichemimpex.com The versatility of the thiazole scaffold continues to drive research into new synthetic methodologies and applications. fabad.org.tr

Historical Perspectives on the Discovery and Initial Characterization of 2-Isopropyl-4-methylthiazole

The initial discovery and characterization of this compound are primarily linked to its identification as a natural flavor compound. It has been reported to be present in a variety of foods, including Indonesian durian fruit (Durio zibethinus), red tomatoes, yeast extract, coriander seed oil, and roasted meats. nih.govchemicalbook.com Its role as a Maillard reaction product, formed during the heating of food, contributes to its presence in cooked items. nih.gov

Early research focused on its organoleptic properties, describing its odor as green, herbaceous, vegetable, and earthy, with a taste profile that is alliaceous, earthy, and sulfury with a tropical fruity nuance at a concentration of 2 ppm. chemicalbook.com This has led to its use as a fruit flavor intensifier, particularly for peach, apricot, nectarine, durian, mango, pear, and blackcurrant flavors. nih.gov While specific historical synthesis details are not extensively documented in readily available literature, its identification in natural sources spurred its synthesis for use as a flavoring agent. nih.govchemicalbook.com

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research on this compound continues to explore its role as a flavor and fragrance agent, with a focus on its natural occurrence and synthetic production for the food and beverage industry. chemimpex.cominnospk.comthegoodscentscompany.com It is recognized for its ability to impart unique savory, nutty, and fruity notes to various products. chemimpex.cominnospk.com

Beyond its established use in the flavor industry, emerging trends point towards its investigation in other fields. The thiazole core of this compound suggests potential for broader applications. Research into thiazole derivatives, in general, is very active, with studies exploring their utility in pharmaceuticals and agrochemicals. ontosight.aichemimpex.com For instance, some thiazole derivatives are being investigated for their potential as plant growth regulators and pest repellents in sustainable agriculture. chemimpex.com Furthermore, its role as a building block in organic synthesis allows for the creation of more complex molecules for various research purposes, including the development of new pharmaceutical compounds. ontosight.aichemimpex.cominnospk.com A patent from 2006 describes its use as an intermediate in the synthesis of Ritonavir, an HIV protease inhibitor. google.com Another patent details a method for synthesizing a related compound, 2-isopropyl-4-(methylaminomethyl)thiazole (B125010). google.com

The table below summarizes some of the key properties and identifiers for this compound.

Property/IdentifierValue
Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS Number 15679-13-7
Appearance Clear colorless to yellow liquid
Boiling Point 92 °C at 50 mmHg
Density 1.001 g/mL at 25 °C
Odor Profile Green, vegetable, nutty, rooty, earthy
Flavor Profile Alliaceous, earthy, sulfury coffee with a tropical fruity nuance

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-5(2)7-8-6(3)4-9-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLXNHNYPQPQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047664
Record name 2-Isopropyl-4-methylthiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; green, herbaceous, vegetable, earthy odour
Record name 2-Isopropyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; Miscible in fats, Miscible at room temperature (in ethanol)
Record name 2-Isopropyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.001-1.006
Record name 2-Isopropyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

15679-13-7
Record name 2-Isopropyl-4-methylthiazole
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Record name 2-Isopropyl-4-methylthiazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 4-methyl-2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Record name 2-Isopropyl-4-methylthiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-4-methylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ISOPROPYL-4-METHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-Methyl-2-(1-methylethyl)thiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037156
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Advanced Synthetic Methodologies for 2 Isopropyl 4 Methylthiazole and Its Derivatives

Classical and Contemporary Synthetic Routes to 2-Isopropyl-4-methylthiazole

The preparation of this compound can be achieved through various synthetic pathways, each with its own set of advantages and limitations. These methods range from traditional multi-step sequences to more efficient one-pot reactions.

Multi-Step Synthesis Protocols

Multi-step synthesis provides a well-established route to this compound and its derivatives, allowing for the isolation and purification of intermediates, which can be crucial for achieving high purity in the final product.

A notable synthetic strategy commences with 2,2-dimethyl-4-methylene-1,3-dioxane as the starting material. google.com This compound undergoes an addition reaction with a halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in a polar aprotic solvent like acetone (B3395972) or tetrahydrofuran (B95107). This initial step involves a radical addition across the exocyclic double bond to form a dihalogenated intermediate.

The 2-isopropyl-4-hydroxymethylthiazole intermediate can be further modified. google.com A common subsequent step is a chlorination reaction to produce 2-isopropyl-4-chloromethylthiazole. google.comgoogle.com This chlorinated derivative then serves as a substrate for substitution reactions. For instance, reaction with methylamine (B109427) can yield 2-isopropyl-4-(methylaminomethyl)thiazole (B125010), an important intermediate in the synthesis of the antiviral drug Ritonavir. google.comgoogle.com

One-Pot Synthesis Approaches for Substituted Thiazole (B1198619) Carboxylates

In an effort to develop more environmentally friendly and efficient processes, one-pot synthesis methods have gained significant attention. These approaches combine multiple reaction steps into a single procedure, reducing solvent waste and reaction time. researchgate.netscispace.com

A noteworthy one-pot synthesis for 2-substituted-4-methylthiazole-5-carboxylates utilizes an Oxone and iodobenzene (B50100) reaction system. researchgate.net This method allows for the efficient synthesis of these thiazole derivatives from commercially available starting materials like ethyl acetoacetate (B1235776) and thiourea (B124793). researchgate.net The key advantages of this approach include milder reaction conditions, shorter reaction times, and excellent product yields, making it a greener alternative to traditional two-step reactions. researchgate.net

Efficient Cyclization Reactions from Ethyl Acetoacetate and Thiourea

To overcome these limitations, efficient one-pot methodologies have been developed. In one such method, ethyl acetoacetate is treated with NBS in a mixed solvent system of water and tetrahydrofuran (THF) at low temperatures, followed by the addition of thiourea and heating. This approach significantly increases the yield of the resulting ethyl 2-amino-4-methylthiazole-5-carboxylate to as high as 72%. tandfonline.comtandfonline.com The use of a water-mediated solvent system also serves a "green" purpose by avoiding more toxic reagents. tandfonline.com

Further refinements include the use of deep eutectic solvents (DES) like a choline (B1196258) chloride-urea mixture. academie-sciences.fr This method involves simply mixing ethyl acetoacetate, NBS, and thiourea in the DES and heating the mixture to 60°C. academie-sciences.fr This catalyst-free tandem reaction provides the desired thiazole product in quantitative yields after a simple work-up, highlighting the efficiency and environmental benefits of this approach. academie-sciences.fr

Table 1: Comparison of Synthetic Methods for Thiazoles from Ethyl Acetoacetate and Thiourea

Method Key Reagents Solvent Conditions Yield Reference
Conventional Two-Step Ethyl acetoacetate, NBS, Thiourea Dichloromethane, then reaction solvent Stepwise reaction <11% tandfonline.com
One-Pot Procedure Ethyl acetoacetate, NBS, Thiourea Water/THF 0°C then 80°C for 2h 72% tandfonline.comtandfonline.com
Deep Eutectic Solvent Ethyl acetoacetate, NBS, Thiourea Choline chloride-urea 60°C Quantitative academie-sciences.fr

General Strategies for Thiazole Ring Construction

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several robust strategies being widely employed. These methods provide versatile pathways to a wide array of thiazole derivatives.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most prominent and widely used methods for constructing the thiazole ring. researchgate.nettandfonline.com The classic Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound and a thioamide. researchgate.netyoutube.com The mechanism begins with the nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone. nih.gov This is followed by tautomerization and subsequent intramolecular cyclization where the nitrogen attacks the carbonyl carbon, leading to a dehydration step that forms the aromatic thiazole ring. youtube.comnih.gov For instance, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org

Adaptations of the Hantzsch synthesis have expanded its scope and utility. Thiourea and its N-substituted derivatives are commonly used in place of simple thioamides to produce 2-aminothiazoles. researchgate.net Researchers have utilized this method to prepare various biologically relevant thiazoles by reacting substituted thiosemicarbazones with phenacyl bromide derivatives. tandfonline.com The reaction conditions can be varied, often carried out in solvents like acetone or DMF. tandfonline.com

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a key step in many thiazole and related heterocycle syntheses. The process involves the formation of a ring from a single molecule containing all the necessary atoms. In the context of thiazole synthesis, this typically occurs after an initial intermolecular reaction forms a linear precursor. For example, in the Hantzsch synthesis, the intermediate formed from the thioamide and α-haloketone undergoes an intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl group to close the ring. nih.gov

Acylation and Condensation Reactions for Thiazole Derivatives

Acylation and condensation reactions are fundamental tools for building and modifying thiazole derivatives. One approach involves the acylation of thiosemicarbazide, which is then reacted with α-halogenocarbonyls to yield thiazoles. tandfonline.com Another strategy uses the condensation products of N,N-disubstituted thioureas with amide acetals, such as DMF acetal. ias.ac.in These amidine derivatives can then react with a variety of α-halo carbonyl compounds, like chloroacetone or phenacyl bromide, to produce 5-acyl-2-dialkylaminothiazoles. ias.ac.in This method is versatile enough to even allow for the synthesis of thiazole-5-carboxylic esters by using chloroacetic ester as the coupling partner. ias.ac.in

The Cook-Heilbron synthesis is another classic condensation method where α-aminonitriles react with carbon disulfide to form thiazoles. wikipedia.org Additionally, the Robinson-Gabriel synthesis relies on the cyclization of acylaminocarbonyl compounds, often using a dehydrating agent like phosphorus pentasulfide, to construct the thiazole ring. nih.gov These varied condensation and acylation strategies provide chemists with multiple pathways to access a diverse range of substituted thiazoles.

Development of Greener and More Sustainable Synthetic Protocols

In recent years, significant effort has been directed towards developing more environmentally benign methods for thiazole synthesis, aligning with the principles of green chemistry. nih.govresearchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency compared to conventional methods. researchgate.net

Key green strategies that have been successfully applied to thiazole synthesis include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions. bepls.com For example, 2-aminothiazoles have been synthesized from α-diazoketones and thiourea in PEG-400 under microwave irradiation. bepls.com

Ultrasonic irradiation: Sonication provides an energy-efficient alternative to conventional heating. mdpi.com It has been used in the one-pot synthesis of Hantzsch thiazole derivatives using a reusable silica-supported catalyst. researchgate.netbepls.com

Use of green solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) is a major focus. researchgate.netbepls.com Catalyst-free synthesis of 2-aminothiazoles has been achieved in a PEG-400 and water medium. researchgate.net

Catalyst-free and multicomponent reactions: Designing reactions that proceed without a catalyst or that combine multiple steps into a single pot reduces waste and improves process efficiency. bepls.com A catalyst-free domino reaction of arylglyoxals, dicarbonyls, and thioamides in water under microwave conditions has been reported to produce trisubstituted thiazoles in high yields. bepls.com

Use of recyclable catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused minimizes waste and cost. researchgate.netmdpi.com A recyclable cross-linked chitosan (B1678972) hydrogel has been used as a biocatalyst for thiazole synthesis under ultrasonic irradiation. mdpi.com

Table 2: Overview of Green Synthetic Protocols for Thiazoles

Green Approach Example Reaction Advantages Reference
Microwave Irradiation Synthesis of hydrazinyl thiazoles Rapid, efficient, high yield bepls.com
Ultrasonic Irradiation Hantzsch synthesis with reusable catalyst Energy efficient, high yield bepls.commdpi.com
Green Solvents (Water, PEG) One-pot synthesis of 4-aryl-2-aminothiazoles Avoids toxic solvents, easy work-up researchgate.net
Deep Eutectic Solvents Three-component synthesis of 2-aminothiazoles Catalyst-free, quantitative yield, simple work-up academie-sciences.fr
Recyclable Biocatalyst Synthesis using chitosan hydrogel Eco-friendly, reusable catalyst, mild conditions mdpi.com

Derivatization Strategies of this compound

The derivatization of the this compound scaffold is crucial for modulating its properties and exploring its potential in various applications, including pharmaceuticals. A key strategy involves modification at the 4-methyl position.

One documented pathway leads to the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole, an intermediate used in the preparation of the antiviral drug Ritonavir. google.comgoogle.com The synthesis starts with the cyclization of a thioamide (isobutyramide treated with phosphorus pentasulfide) with 1,3-dichloroacetone (B141476) to form 4-(chloromethyl)-2-isopropylthiazole. google.com This chlorinated intermediate is then subjected to a substitution reaction with aqueous methylamine to yield the final product, 2-isopropyl-4-(methylaminomethyl)thiazole. google.com

An alternative route to a related intermediate, 2-isopropyl-4-hydroxymethylthiazole, begins with 2,2-dimethyl-4-methylene-1,3-dioxane. google.com This starting material undergoes an addition reaction with a halogenating agent, followed by a condensation reaction with 2-methylpropanethioamide (B17427). The resulting hydroxymethyl derivative can then be chlorinated using an agent like thionyl chloride to produce 2-isopropyl-4-chloromethylthiazole. google.com This chloromethyl derivative serves as a versatile intermediate that can react with various nucleophiles, such as methylamine, to generate a library of derivatives at the 4-position. google.com These strategies highlight how the functionalization of the methyl group provides a gateway to a range of more complex molecules.

Synthesis of Amino-Substituted Thiazole Derivatives

The synthesis of amino-substituted thiazole derivatives is a significant area of research, often focusing on creating compounds with potential biological activity. One common approach involves the reaction of a thiourea with an appropriate α-halo ester. For instance, 2-(isopropylamino)thiazol-4(5H)-one derivatives have been synthesized by reacting 1-isopropylthiourea with various 2-bromo esters. researchgate.net The reaction conditions for this process are dependent on the specific bromoester used. researchgate.net This method has been employed to create a series of derivatives with different substituents at the C-5 position of the thiazole ring, allowing for the exploration of structure-activity relationships. researchgate.net

Another sophisticated approach involves the synthesis of amino acid-derived thiazole peptidomimetic analogues. nih.gov This methodology allows for the incorporation of amino acid scaffolds, such as (S)-valine, into the thiazole structure. The synthesis can be complex, involving multiple steps. For example, a (S)-valine-derived thiazole scaffold can be synthesized and subsequently modified at the N- and C-terminals. nih.gov The process may start with the conversion of N-protected (S)-amino acids into their respective amides, followed by thionation to produce thioamides, and finally cyclization to form the bis-protected thiazole ring. nih.gov Deprotection then yields the desired amino derivatives. nih.gov

Detailed research findings have shown that the nature of the substituent on the amino group and at other positions on the thiazole ring significantly influences the properties of the resulting compounds. researchgate.net

Table 1: Synthesis of 2-(isopropylamino)thiazol-4(5H)-one Derivatives

Starting Material 1 Starting Material 2 Product

Synthesis of Thiazole-Linked Azaheterocycles

The synthesis of thiazole-linked azaheterocycles involves connecting the thiazole core to other nitrogen-containing heterocyclic rings. These complex structures are of interest in various fields of chemistry. Methodologies for creating these linkages often involve multi-step syntheses or specialized coupling reactions.

One area of development is the C-H functionalization of azaheterocycles like pyridines and quinolines, which can then be coupled with a thiazole moiety. nih.gov While functionalization at the C2 position of these rings is common due to the directing effect of the nitrogen atom, regioselective reactions at more distant positions have become more feasible in recent years. nih.gov Transition metal-catalyzed reactions, employing metals such as rhodium, have been used for the amide-directed cross-coupling of pyridines with other heteroarenes. nih.gov

Another approach involves the synthesis of phosphonate-containing azaheterocycles. researchgate.net For example, novel thiazolo[2,3-e] researchgate.netCurrent time information in Bangalore, IN.innospk.comdiazaphosphole derivatives have been synthesized via a one-pot, three-component reaction under ultrasonic irradiation. researchgate.net This method utilizes an amino-thiazole carboxylate, various aromatic aldehydes, and a dichlorophosphite (B8498940) in the presence of a catalyst. researchgate.net Such methods provide efficient routes to complex thiazole-linked azaheterocyclic systems. researchgate.net

Table 2: Example of Thiazole-Linked Azaheterocycle Synthesis

Thiazole Precursor Azaheterocycle Precursor Coupling Method Resulting Structure

Incorporation into More Complex Molecular Architectures

The this compound scaffold serves as a building block for more intricate molecular structures. Various synthetic strategies are employed to integrate this thiazole unit into larger molecules, including other heterocyclic systems and complex organic frameworks.

One such example is the synthesis of thiazolo[5,4-d]thiazoles. These fused heterocyclic systems have been prepared using a mixture of L-proline and ethylene (B1197577) glycol as an eco-friendly reaction medium. mdpi.com The reaction conditions, including temperature and the use of additives like sodium metabisulfite, have been optimized to improve yields and minimize the formation of impurities from the degradation of reactants like dithiooxamide. mdpi.com

Patented methods also describe the incorporation of the 2-isopropylthiazole (B97041) moiety into functionalized derivatives. For instance, a method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole has been developed. google.com This process starts with 2,2-dimethyl-4-methylene-1,3-dioxane, which undergoes an addition reaction and subsequent condensation with 2-methylpropanethioamide to form 2-isopropyl-4-hydroxymethylthiazole. google.com This intermediate is then chlorinated and reacted with methylamine to yield the final product. google.com This route avoids the use of highly toxic raw materials. google.com

Furthermore, the Hantzsch method has been applied to prepare derivatives like ethyl 5-isopropyl-2-methylthiazole-4-carboxylate, demonstrating the versatility of this classic thiazole synthesis for creating functionalized building blocks. tandfonline.com These building blocks can then be used in the synthesis of more complex molecules.

Table 3: Synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole

Step Starting Material(s) Key Reagents/Conditions Intermediate/Final Product Yield
1 2,2-dimethyl-4-methylene-1,3-dioxane, 2-methylpropanethioamide Halogenating agent, condensation 2-isopropyl-4-hydroxymethylthiazole -
2 2-isopropyl-4-hydroxymethylthiazole Chlorinating agent (e.g., sulfur oxychloride) 2-isopropyl-4-chloromethylthiazole 72-99%

Industrial Scale-Up Considerations and Process Optimization in Thiazole Synthesis

The industrial production of this compound and its derivatives requires careful consideration of process optimization to ensure efficiency, safety, and environmental sustainability. The production often involves sophisticated chemical synthesis processes that require expertise in heterocyclic chemistry. innospk.com

A significant focus in modern industrial synthesis is the adoption of "green chemistry" principles. bepls.com For thiazole synthesis, this includes the development of multi-component single-pot reactions, the use of recyclable catalysts and green solvents, and the implementation of solvent-free, ultrasonic-mediated, and microwave-assisted techniques. bepls.com For example, polyethylene glycol (PEG) has been identified as an effective green reaction medium that can also act as a phase-transfer catalyst, increasing reaction rates at room temperature. bepls.com The classic Hantzsch thiazole synthesis, while widely used, traditionally involves toxic haloketones, prompting the development of alternative, safer protocols. bepls.com

For large-scale production, transitioning from traditional batch synthesis to continuous flow chemistry offers significant advantages. A study on a shared synthetic route for multiple active pharmaceutical ingredients (APIs) utilizing a Hantzsch thiazole synthesis demonstrated that flow chemistry led to a 95% isolated yield under optimized conditions (50°C and a 10-minute residence time). lboro.ac.uk This approach not only enhances yield and scalability but also improves the process's environmental footprint. lboro.ac.uk Furthermore, process optimization can include novel purification methods, such as pH-induced crystallization, which can streamline the process and reduce resource intensity. lboro.ac.uk

Table 4: Comparison of Batch vs. Flow Synthesis for a Hantzsch Thiazole Reaction

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Yield Lower 95% (optimized)
Residence Time Longer 10 minutes (optimized)
Scalability Limited Enhanced

Elucidation of Biological Activities and Pharmaceutical Research Applications

Antimicrobial Properties of 2-Isopropyl-4-methylthiazole and Analogues

The unique structure of the thiazole (B1198619) nucleus, often featuring substituents like isopropyl and methyl groups, is central to its biological function. These structural features can enhance properties like lipophilicity, potentially improving membrane permeability and interaction with microbial targets.

Thiazole derivatives have demonstrated notable antibacterial properties, with research focusing on their effectiveness against challenging bacterial strains.

A significant area of investigation has been the activity of thiazole analogues against multi-drug resistant bacteria, a growing global health concern.

Methicillin-Resistant Staphylococcus aureus (MRSA): Certain thiazole derivatives have shown potent activity against MRSA. tandfonline.com For instance, synthesized 2,5-disubstituted thiazole derivatives were evaluated for their effectiveness against MRSA, as well as vancomycin-intermediate (VISA) and vancomycin-resistant (VRSA) strains. nih.gov One of the most potent compounds demonstrated a Minimum Inhibitory Concentration (MIC) in the range of 0.7–2.8 μg/mL against VISA and various VRSA strains. nih.gov Other studies have also highlighted thiazole derivatives that display inhibitory activity against gentamicin-resistant and methicillin-resistant S. aureus. tandfonline.com

Vancomycin-Resistant Enterococci (VRE): Research into quercetin (B1663063) diacylglucosides, which are designed based on natural compounds that inhibit MRSA, has yielded derivatives that are significantly more potent against VRE. science.gov While not directly thiazoles, this highlights the ongoing search for agents effective against such resistant strains.

Table 1: Antibacterial Activity of Selected Thiazole Analogues Against Resistant Strains

Compound Type Target Organism Activity Reference
2,5-Disubstituted Thiazole VISA, VRSA MIC: 0.7–2.8 μg/mL nih.gov

Thiazole compounds have shown broad efficacy against various Gram-positive bacteria.

General Activity: Studies have consistently shown that thiazole derivatives are effective against Gram-positive bacteria such as Staphylococcus species, Streptococcus species, and Bacillus species. tandfonline.comfabad.org.tr The antibacterial activity can vary based on the specific substitutions on the thiazole ring. fabad.org.tr

Bacillus subtilis: In one study, novel 2,4-disubstituted thiazole derivatives were tested against B. subtilis, with several compounds, including 2c, 4, 5b, and 5c, proving to be the most potent, with MIC values between 4.51–4.60 mM. nih.gov

Staphylococcus aureus: The same study found that compounds 2c, 4, and 5c were equally active against S. aureus. nih.gov Another investigation into 2,4,5‐trisubstituted thiazole derivatives found that 13 of the compounds tested inhibited the growth of three different Gram-positive strains. researchgate.net

Table 2: MIC Values of Thiazole Derivatives Against Gram-Positive Bacteria

Compound Bacillus subtilis (MIC) Staphylococcus aureus (MIC) Reference
Derivative 2c 4.51–4.60 mM 4.51–4.60 mM nih.gov
Derivative 4 4.51–4.60 mM 4.51–4.60 mM nih.gov
Derivative 5b 4.51–4.60 mM - nih.gov

Note: This table presents data for selected thiazole derivatives as reported in the cited literature.

In addition to their antibacterial effects, this compound and its analogues have been investigated for their ability to inhibit fungal growth, including pathogens that affect agriculture and those that can infect humans.

The oomycete Phytophthora capsici is a destructive pathogen that causes significant damage to a variety of crops. tandfonline.comnih.gov Thiazole-containing compounds have been identified as having potent antifungal activity against this and other agricultural pathogens.

Cystothiazoles: Natural products like cystothiazoles, isolated from the bacterium Cystobacter fuscus, have demonstrated good antifungal activity against P. capsici, with effective doses ranging from 0.05-5 μ g/disk . researchgate.net

Threoninamide (B1605207) Carbamate (B1207046) Derivatives: While not directly thiazoles, research on designing fungicides based on pharmacophore models has led to the synthesis of threoninamide carbamate derivatives. nih.govtandfonline.com Several of these compounds showed significant inhibitory action against P. capsici, with some exhibiting higher activity than the commercial fungicide dimethomorph. nih.gov For example, compound I-24 had an EC₅₀ value of 0.14 μg/mL compared to 0.37 μg/mL for the control. nih.gov

The antifungal spectrum of thiazole derivatives also includes activity against other fungal species.

Syncephalastrum racemosum: Research has shown that certain synthesized thiazole derivatives exhibit potent antifungal activity against Syncephalastrum racemosum. jneonatalsurg.comtandfonline.com In one study, the activity of specific compounds was found to be higher than the well-known antifungal drug Amphotericin B and comparable to Gentamicin. jneonatalsurg.comtandfonline.com Further research into 4-methylthiazole (B1212942) derivatives confirmed this, with some compounds being four times more active than Amphotericin B against this fungus. researchgate.net

Table 3: Antifungal Activity of Thiazole Analogues

Compound/Analogue Type Target Fungus Observed Activity Reference
Cystothiazoles Phytophthora capsici Good activity (0.05-5 μ g/disk ) researchgate.net
Synthesized Thiazole Derivatives Syncephalastrum racemosum Higher than Amphotericin B jneonatalsurg.comtandfonline.com

Note: This table summarizes findings on the antifungal potency of various thiazole-related compounds.

Studies on Antifungal Potency

Anti-Inflammatory Research and Mechanisms

Thiazole derivatives are recognized for their potential to mitigate inflammatory processes, primarily by interfering with key enzymatic pathways involved in inflammation. smolecule.comfabad.org.trmdpi.com Research in this area has explored the modulation of pro-inflammatory mediators and the efficacy of these compounds in preclinical models of inflammatory diseases.

Modulation of Pro-Inflammatory Cytokine Pathways

The anti-inflammatory effects of thiazole compounds are often linked to their ability to suppress the production of pro-inflammatory cytokines and inhibit enzymes like cyclooxygenase (COX). While direct studies on this compound are limited, research on analogous structures provides significant insights.

For instance, studies on 2-acetyl-4-methylthiazole, a related compound, have shown that it can reduce inflammation by modulating biochemical pathways associated with inflammatory responses, which includes the inhibition of pro-inflammatory cytokines. Further research into new thymol-3,4-disubstituted thiazole hybrids has identified them as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov The COX-2 enzyme is a key player in the synthesis of prostaglandins, which are crucial mediators of inflammation and pain. nih.gov The dual inhibition of both COX-2 and 5-LOX is a particularly advantageous strategy as it can block two major pathways of arachidonic acid metabolism, potentially leading to a broader anti-inflammatory effect.

The following table summarizes the inhibitory activities of representative thiazole derivatives against key inflammatory enzymes.

Compound ClassTarget Enzyme(s)Observed EffectReference
2-Acetyl-4-methylthiazolePro-inflammatory Cytokines/EnzymesModulation of inflammatory pathways
Thymol-3,4-disubstituted thiazole hybridsCOX-2 / 5-LOXDual inhibition nih.gov
4-Arylthiazole derivativesCOX-2Selective inhibition nih.gov
Thiazole Carboxamide derivativesCOX-1 / COX-2Potent inhibition acs.org

Role in Inflammatory Disease Models

The therapeutic potential of thiazole derivatives has been evaluated in various in vivo models of inflammation. For example, new acyl-hydrazones featuring an aryl-thiazole structure have been tested in models of acute experimental inflammation and were found to suppress nitric oxide (NO) production more effectively than the standard anti-inflammatory drug, meloxicam. mdpi.com Furthermore, thymol-thiazole hybrids demonstrated potent in vivo anti-inflammatory activity in formalin-induced paw edema models, with some compounds showing efficacy greater than the widely used anti-inflammatory drug, celecoxib. nih.gov These studies underscore the potential of the thiazole scaffold as a basis for developing new treatments for inflammatory conditions.

Antiviral Research and Therapeutic Development

The thiazole nucleus is a key component in a number of compounds investigated for their antiviral properties. researchgate.net Research has particularly focused on the inhibition of viral enzymes that are essential for replication, such as reverse transcriptase.

Inhibition of Viral Replication (e.g., HIV-1 Reverse Transcriptase Inhibition)

Several studies have highlighted the potential of thiazole derivatives as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). A significant body of research has centered on their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a class of antiretroviral drugs that bind to and block the action of reverse transcriptase, an enzyme that HIV needs to make copies of itself. nih.gov

Novel 2,4,5-trisubstituted thiazole derivatives have been designed and synthesized, with many showing potent inhibition against wild-type HIV-1 replication at submicromolar concentrations. nih.gov Notably, some of these compounds also retained inhibitory effects against NNRTI-resistant HIV-1 strains, suggesting they could be effective against drug-resistant forms of the virus. nih.gov

Furthermore, a patent for a combination of pharmaceutical agents for treating HIV infection includes a compound containing a (2-isopropyl-4-thiazolyl)methyl moiety. google.com This compound is part of a combination therapy designed to inhibit the HIV protease, another critical viral enzyme. nih.govgoogle.com This indicates that the 2-isopropyl-thiazole structure is considered a valuable component in the design of complex antiviral therapeutics.

Thiazole Derivative ClassViral TargetMechanism of ActionReference
2,4,5-Trisubstituted thiazolesHIV-1 Reverse TranscriptaseNon-nucleoside inhibition nih.gov
Compound with (2-isopropyl-4-thiazolyl)methyl moietyHIV ProteaseProtease inhibition google.com
Isothiazole derivativesHIV-1, HIV-2, Poliovirus, EchovirusBroad-spectrum antiviral activity nih.gov

Anticancer Research and Molecular Mechanisms

The thiazole scaffold is a prominent feature in many anticancer agents due to its involvement in various mechanisms that can lead to cancer cell death. smolecule.comresearchgate.netnih.gov One of the key mechanisms studied is the induction of apoptosis, or programmed cell death, in neoplastic cells. researchgate.netnih.gov

Induction of Apoptosis in Neoplastic Cells

Apoptosis is a natural and essential process for removing old or damaged cells, and its dysregulation is a hallmark of cancer. nih.gov Many chemotherapeutic strategies aim to reactivate this process in cancer cells. Thiazole derivatives have shown considerable promise in this area.

For example, research on 2-aminothiazole (B372263) derivatives has demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines, including leukemia, lung, and breast cancer. researchgate.netnih.gov In-depth studies on specific derivatives have revealed their ability to induce apoptosis. A study on a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines found that a lead compound induced apoptosis in HeLa cells, with a significant increase in both early and late apoptotic cells compared to control groups. acs.org This suggests that the anticancer activity of this class of compounds is directly linked to their ability to trigger the apoptotic cascade. acs.org

Mechanistic studies have also explored how these compounds initiate apoptosis. For instance, research on 4-methylthiazole in leukemia cells showed that it disrupts the mitochondrial membrane potential and activates caspase-3, key events in the apoptotic pathway. researchgate.net Similarly, ruthenium complexes incorporating phenothiazinyl-hydrazinyl-thiazole ligands were found to upregulate pro-apoptotic genes such as BAK, FAS, and CASP8 in breast cancer cells, providing a genetic basis for their apoptotic effect. researchgate.net

Compound/Derivative ClassCancer Cell Line(s)Apoptotic MechanismReference
4-MethylthiazoleHL-60 (Leukemia)Disruption of mitochondrial membrane potential, caspase-3 activation researchgate.net
N4-(thiazol-2-yl)-pyrimidine-2,4-diaminesHeLa (Cervical Cancer)Induction of early and late apoptosis acs.org
Ruthenium-phenothiazinyl-hydrazinyl-thiazole complexesMCF-7 (Breast Cancer)Upregulation of pro-apoptotic genes (BAK, FAS, CASP8) researchgate.net
Ethyl this compound-5-carboxylateGeneralInhibition of cancer cell proliferation via apoptosis induction smolecule.com

Disruption of Mitochondrial Membrane Potential (MMP)

The disruption of the mitochondrial membrane potential (MMP) is a key event in the induction of apoptosis, or programmed cell death. Research into thiazole derivatives has highlighted their potential to target cancer cells through this mechanism. While direct studies on this compound are limited in currently available literature, research on analogous compounds provides significant insights.

A study on the closely related compound, 4-methylthiazole, demonstrated its efficacy in inducing mitochondrial dysfunction in K562 chronic myeloid leukemia (CML) cells. ksbu.edu.tr Treatment with 4-methylthiazole led to a significant loss of mitochondrial membrane potential, an event that often precedes the activation of the apoptotic cascade. ksbu.edu.trmdpi.com This depolarization of the mitochondrial membrane can trigger the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, initiating cell death. mdpi.com The selective accumulation of certain lipophilic, positively charged compounds within the mitochondria of cancer cells can lead to the collapse of the MMP, representing a strategic approach in cancer therapy. mdpi.comnih.gov

Activation of Caspase Pathways

Following the disruption of the mitochondrial membrane, the apoptotic process is carried out by a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a cascade in response to pro-apoptotic signals. They are broadly categorized as initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). nih.gov

In research investigating the anticancer effects of 4-methylthiazole on K562 leukemia cells, treatment with the compound resulted in the activation of caspase-3 (CASP-3) and the release of cytochrome c. ksbu.edu.tr The release of cytochrome c into the cytoplasm is a critical step that leads to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. nih.gov The activation of these executioner caspases is responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis and ultimately, cell death. nih.gov Other studies on different thiazole derivatives have also confirmed that caspase activation is a probable mechanism for their anticancer activity. nih.govresearchgate.net

Table 1: Effects of 4-Methylthiazole on Apoptotic Markers in K562 Leukemia Cells Data based on a study of the analog 4-methylthiazole.

MarkerObservationImplicationReference
Mitochondrial Membrane PotentialSignificant depolarization observed.Indicates mitochondrial dysfunction, a key trigger for the intrinsic apoptotic pathway. ksbu.edu.tr
Cytochrome C (CYT-C)Release from mitochondria was detected.Initiates the formation of the apoptosome and activation of the caspase cascade. ksbu.edu.tr
Caspase-3 (CASP-3)Activation was evidenced.Confirms the engagement of the executioner phase of apoptosis. ksbu.edu.tr

Modulation of Cell Signaling Pathways in Cancer

Thiazole derivatives have been shown to exert their anticancer effects by modulating various cell signaling pathways crucial for tumor progression and cell survival. Research on 4-methylthiazole in K562 leukemia cells revealed significant downregulation of Semaphorin 3A (SEMA3A) gene expression. ksbu.edu.tr SEMA3A is involved in tumor progression and cell signaling, and its downregulation may contribute to the antileukemic effects of the compound. ksbu.edu.tr

Furthermore, the same study showed that 4-methylthiazole treatment led to a dose-dependent modulation of Interleukin-6 (IL-6), while levels of TNF-α and IL-10 were unaffected. ksbu.edu.tr Cytokines like IL-6 can play complex roles in the tumor microenvironment, influencing inflammation, cell survival, and proliferation. The ability of a compound to modulate these signaling molecules highlights its potential to alter the supportive environment of the tumor. ksbu.edu.tr Investigations into other thiazole-hydrazone hybrids have shown they can target the Akt pathway, a critical regulator of cell viability and proliferation in cancer. ksbu.edu.tr

Interactions with DNA and Proteins in Cancer Progression

The interaction with crucial biomolecules such as DNA and key proteins is a hallmark of many anticancer agents. For the broader class of thiazole compounds, various derivatives have been designed to inhibit specific enzymes that are critical for cancer cell survival and proliferation. For instance, dasatinib, a well-known anticancer drug, features a thiazole ring and functions as a tyrosine kinase inhibitor. mdpi.com However, specific studies detailing the direct interactions of this compound with DNA or specific cancer-related proteins are not extensively covered in the currently available scientific literature.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Isoenzymes (11β-HSD1 and 11β-HSD2) for Cancer Prevention

The enzymes 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2) regulate the local concentrations of active glucocorticoids (like cortisol) and are implicated as factors in tumor cell proliferation and differentiation. mdpi.comnih.gov Inhibition of these enzymes is being explored as a potential strategy in cancer prevention and therapy. mdpi.comnih.gov

Research into 2-(isopropylamino)thiazol-4(5H)-one derivatives, which are structurally related to this compound, has demonstrated their inhibitory activity against both 11β-HSD1 and 11β-HSD2. mdpi.comnih.gov In one study, various derivatives were synthesized and tested for their inhibitory potential. The results showed that specific structural modifications could lead to selective inhibition of either isoenzyme. For example, a derivative featuring a spiro system of thiazole and cyclohexane (B81311) rings showed the highest inhibition of 11β-HSD1 (54.53% at 10 µM), whereas derivatives with ethyl and n-propyl groups at the C-5 position of the thiazole ring were highly selective inhibitors of 11β-HSD2 (47.08% and 54.59% inhibition at 10 µM, respectively). mdpi.comnih.gov Such selective inhibition could have a significant impact on the course of tumors, making these compounds potential candidates for anticancer therapies. mdpi.comnih.gov

Table 2: Inhibition of 11β-HSD1 and 11β-HSD2 by Select 2-(Isopropylamino)thiazol-4(5H)-one Derivatives

Compound Derivative% Inhibition of 11β-HSD1 (at 10 µM)% Inhibition of 11β-HSD2 (at 10 µM)Reference
Spiro (thiazole-cyclohexane)54.53%17.35% mdpi.comnih.gov
C-5 Ethyl groupNot specified47.08% mdpi.comnih.gov
C-5 n-Propyl groupNot specified54.59% mdpi.comnih.gov

Neurological and Central Nervous System Applications (for 2-Isopropyl-4-[(N-methylamino)methyl]thiazole dihydrochloride)

Potential in Treating Neurological Disorders

The compound 2-Isopropyl-4-[(N-methylamino)methyl]thiazole dihydrochloride (B599025) has been noted by some chemical suppliers as a compound of interest for its potential application in treating neurological disorders. chemimpex.com The thiazole ring is a component of vitamin B1 (thiamine), which is essential for the normal functioning of the nervous system, and other thiazole-containing compounds have been investigated as potential agents for central nervous system (CNS) conditions. mdpi.com

However, a review of the broader scientific and patent literature reveals that the primary and well-documented application of 2-Isopropyl-4-[(N-methylamino)methyl]thiazole and its salts is as a key chemical intermediate. Specifically, it is used in the synthesis of the antiretroviral drug Ritonavir and the pharmacokinetic enhancer Cobicistat, both of which are used in the treatment of HIV/AIDS. nih.govtcichemicals.comthieme.dechemicalbook.com Ritonavir itself is an inhibitor of the HIV protease, and its chemical structure incorporates the [(2-isopropyl-1,3-thiazol-4-yl)methyl]methylcarbamoyl group derived from this intermediate. nih.gov Similarly, Cobicistat, a cytochrome P450 3A (CYP3A) inhibitor, uses this thiazole derivative in its synthesis. tcichemicals.comthieme.de Therefore, while its structural components are of interest in medicinal chemistry, its established role is primarily as a building block for anti-HIV therapeutics rather than for direct neurological applications.

Enzyme Inhibition and Receptor Binding Studies

Derivatives of this compound have been the subject of significant research in the field of pharmacology, particularly concerning their interactions with biological macromolecules. These studies are crucial for understanding the therapeutic potential of this class of compounds.

Characterization of Molecular Targets

Research has identified that derivatives of this compound can bind to and modulate the activity of various enzymes and receptors, demonstrating a broad range of potential therapeutic applications. The thiazole ring, often combined with various functional groups, serves as a versatile scaffold for designing specific inhibitors. researchgate.net The inclusion of an isopropyl group can enhance lipophilicity, potentially improving membrane permeability and influencing target selectivity.

Key molecular targets identified for these derivatives include:

Cyclooxygenase (COX) Enzymes: Certain thiazole carboxamide derivatives have been designed and synthesized as inhibitors of COX-1 and COX-2 enzymes. acs.org Molecular docking studies have revealed that these compounds can fit within the binding domains of both COX isozymes. The binding is stabilized by interactions such as hydrogen bonds with critical amino acid residues, for instance, ARG-513, which is crucial for potent inhibition. acs.org

11β-Hydroxysteroid Dehydrogenase (11β-HSD): Derivatives of 2-(isopropylamino)thiazol-4(5H)-one have shown inhibitory effects on 11β-HSD1 and 11β-HSD2 enzymes. researchgate.net These enzymes are responsible for regulating glucocorticoid metabolism, a pathway implicated in various diseases. researchgate.net

HIV Protease: A complex derivative, (2S,3S,5S)-5-(N-(N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)- amino)carbonyl)valinyl)amino)-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6- diphenyl-3- hydroxyhexane, is a component of the HIV protease inhibitor Ritonavir. google.comgoogle.com HIV protease is a critical enzyme for the replication cycle of the virus. google.com

Tubulin: Thiazole derivatives, such as 2-acetyl-4-methylthiazole, have been found to inhibit tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential for cell division, making it a key target for anticancer agents.

Prolyl Oligopeptidase (PREP): A series of 5-aminothiazole-based ligands have been identified as potent modulators of the protein-protein interaction (PPI) functions of PREP, while only weakly inhibiting its proteolytic activity. acs.org This suggests a novel binding site on the enzyme that is distinct from the active site and is important for regulating its non-enzymatic functions. acs.org

The following table summarizes the key molecular targets identified for various derivatives containing the thiazole scaffold.

Derivative ClassMolecular TargetPotential Therapeutic ApplicationReference(s)
Thiazole CarboxamidesCOX-1 and COX-2Anti-inflammatory, Anticancer acs.org
2-(Isopropylamino)thiazol-4(5H)-ones11β-HSD1 and 11β-HSD2Cancer Prevention researchgate.net
N-((2-isopropyl-4-thiazolyl)methyl) DerivativesHIV ProteaseAntiviral (HIV) google.com, google.com
2-Acetyl-4-methylthiazoleTubulinAnticancer
5-AminothiazolesProlyl Oligopeptidase (PREP)Neurodegenerative Diseases acs.org

Exploration of Biological Pathways Modulation

The interaction of this compound derivatives with their molecular targets leads to the modulation of critical biological pathways. This modulation is the basis for their potential therapeutic effects.

Inflammation and Carcinogenesis: By inhibiting COX-1 and COX-2 enzymes, thiazole derivatives can block the conversion of arachidonic acid to prostaglandins. acs.org Prostaglandins are key mediators of inflammation, and their overproduction is associated with various inflammatory diseases and the progression of some cancers. Several studies have demonstrated that COX-2 inhibitors can suppress tumor growth and metastasis, and may act synergistically with other anticancer drugs. acs.org

Cancer Cell Proliferation: The inhibition of 11β-HSD enzymes by 2-(isopropylamino)thiazol-4(5H)-one derivatives modulates glucocorticoid metabolism at the tissue level, which can influence tumor cell proliferation and differentiation. researchgate.net Furthermore, the inhibition of tubulin polymerization by other thiazole derivatives disrupts the formation of the mitotic spindle, a critical structure for cell division. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Viral Replication: Derivatives used as HIV protease inhibitors function by blocking the active site of the enzyme. google.com This prevents the cleavage of viral polyproteins into mature, functional proteins, thereby halting the viral replication cycle and preventing the formation of new infectious virions. google.com

Neurological Processes: The modulation of prolyl oligopeptidase (PREP) by 5-aminothiazole ligands affects its protein-protein interactions, such as those with alpha-synuclein (B15492655) and Tau. acs.org These interactions are highly relevant in the context of neurodegenerative diseases, suggesting a novel therapeutic avenue that is separate from inhibiting the enzyme's proteolytic function. acs.org

The inhibitory activity of specific thiazole carboxamide derivatives against COX enzymes is detailed in the table below, highlighting their potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
2a 2.6470.9582.766
2b 0.2390.1911.251
2j 1.4430.9571.507
Data sourced from a study on new thiazole carboxamide derivatives as COX inhibitors. acs.org

Drug Delivery System Enhancement Strategies Utilizing this compound Derivatives

Beyond their direct biological activity, derivatives of this compound are also being explored for their utility in enhancing drug delivery systems. chemimpex.com The physicochemical properties of these compounds can be leveraged to improve the formulation and efficacy of therapeutic agents. chemimpex.com

A key derivative in this area is 2-Isopropyl-4-[(N-methylamino)methyl]thiazole dihydrochloride. chemimpex.com Its utility in drug delivery stems from several key characteristics. The dihydrochloride salt form of the compound significantly improves its solubility and stability. chemimpex.com Enhanced aqueous solubility is a critical factor in pharmaceutical formulation, as it can directly impact a drug's bioavailability and subsequent therapeutic efficacy. A more soluble compound is easier to formulate into various dosage forms and can be absorbed more readily by the body. chemimpex.com

Furthermore, the stability offered by the salt form ensures a longer shelf-life and predictable performance of the final drug product. The thiazole derivative itself can act as a versatile chemical building block. chemimpex.com Researchers can incorporate this scaffold into more complex drug molecules, using its inherent properties to design new therapeutic agents with improved delivery characteristics. This approach allows for the development of novel treatments, particularly for conditions like neurological disorders, where effective delivery across the blood-brain barrier is a significant challenge. chemimpex.com

Chemosensory Investigations and Flavor/fragrance Research

Contribution to Flavor Profiles in Food and Beverages

The taste of 2-isopropyl-4-methylthiazole at a concentration of 2 ppm is characterized as alliaceous, earthy, and sulfurous with coffee and tropical fruity nuances. chemicalbook.comthegoodscentscompany.comperflavory.com Its organoleptic properties are a key reason for its use in a wide array of food products.

Flavor Enhancer Applications

As a flavor intensifier, this compound is particularly effective for fruit flavors. nih.gov It is known to enhance peach flavors with distinct vegetable and tropical notes. nih.gov Its application extends to a variety of other fruit-based products, including those with apricot, nectarine, durian, mango, pear, and blackcurrant flavors. nih.gov It is also used to add fuzzy skin notes to peach and apricot flavors. thegoodscentscompany.com

Enhancement of Fruit Flavors and Aromatic Undertones

This compound is a fruit flavor intensifier, notably for peach, and is also used in apricot, nectarine, durian, mango, pear, and blackcurrant flavors. nih.gov It provides complex sensory profiles, often described as green, nutty, or fruity with tropical undertones, making it ideal for enhancing the aroma of products like mango and passion fruit. innospk.com The compound's ability to intensify fruit flavors while adding earthy or vegetable notes has made it a staple in the formulation of natural and synthetic flavorings. innospk.com

Role as a Maillard Reaction Product in Food Chemistry

This compound is identified as a Maillard reaction product. nih.govebi.ac.ukguidechem.comguidechem.com The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. The presence of this compound in roasted meats is an example of its formation through this reaction. nih.gov

Research on Formation and Aroma Characteristics in Food Systems

Research has focused on the formation and aroma characteristics of heterocyclic compounds like this compound in foods. sigmaaldrich.com It is reported to be found in roasted meat, fried potatoes, and tomatoes. chemicalbook.com At a concentration of 0.10% in dipropylene glycol, it exhibits tropical fruit, green vegetable, nutty, rooty, and earthy aroma characteristics. thegoodscentscompany.comperfumerflavorist.com Its taste at 2 ppm is described as alliaceous, earthy, sulfurous, and coffee-like with a tropical fruity nuance. perfumerflavorist.com

Applications in Perfumery and Aromatic Compositions

In addition to its role in flavors, this compound is a key ingredient in the fragrance industry. chemimpex.comsigmaaldrich.com It is used to formulate complex and appealing scents in perfumes and cosmetics. chemimpex.comchemimpex.com Its distinct odor profile, which can be described as green, nutty, fruity, and earthy, makes it a preferred choice for perfumers. sigmaaldrich.comsigmaaldrich.com The compound's ability to impart a rich, earthy aroma allows for the creation of signature scents. chemimpex.com It is used in a variety of perfumed products, including alcoholic perfumes, antiperspirants, creams, lotions, and soaps. perfumersworld.com

Table of Organoleptic Properties

PropertyDescriptionConcentration
Odor Green, herbaceous, vegetable, earthy chemicalbook.comulprospector.com
Tropical fruit, green vegetable, nutty, rooty, earthy thegoodscentscompany.comperfumerflavorist.com0.10% in dipropylene glycol
Musty, alliaceous, earthy, sulfurous, slightly fruity, coffee, meaty thegoodscentscompany.com
Taste Alliaceous, earthy, sulfurous, coffee with a tropical fruity nuance chemicalbook.comthegoodscentscompany.comperflavory.com2.00 ppm
Sulfury, metallic notes similar to the fuzzy notes of peach skin thegoodscentscompany.com

Table of Product Applications

IndustryProduct Examples
Flavor Peach, apricot, nectarine, durian, mango, pear, blackcurrant flavored products nih.gov
Tropical fruit flavors, chewing gum, tea, coffee, confectionery, beverages ulprospector.com
Sauces, marinades, salad dressings, condiments adv-bio.com
Fragrance Alcoholic perfumes, antiperspirants/deodorants, creams, lotions perfumersworld.com
Talcum powder, soaps, shampoos, bath/shower gels, detergents, candles perfumersworld.com

Distinctive Odor Profile Characterization

This compound is a versatile aromatic compound with a complex and multifaceted odor profile. Its scent is primarily characterized by green, nutty, and earthy notes. chemicalbook.comhsppharma.com It also possesses a vegetable-like, rooty quality. chemicalbook.comperfumerflavorist.com Some describe it as having a herbaceous and slightly sulfury character with metallic undertones, reminiscent of peach skin and apricot. perfumersworld.com At a concentration of 2 parts per million (ppm), its taste is described as alliaceous, earthy, and sulfury with coffee and tropical fruit nuances. chemicalbook.comperfumerflavorist.com

The compound is recognized for its ability to intensify fruit flavors, particularly peach, while introducing vegetable and tropical notes. hsppharma.comnih.gov This makes it a valuable ingredient in creating specific flavor profiles. nih.gov

Table 1: Odor Profile of this compound

Descriptor Source(s)
Green chemicalbook.comperfumerflavorist.comperfumersworld.com
Nutty chemicalbook.comperfumersworld.comchemimpex.cominnospk.com
Earthy chemicalbook.comperfumerflavorist.comperfumersworld.com
Vegetable chemicalbook.comperfumerflavorist.comperfumersworld.com
Tropical perfumerflavorist.comperfumersworld.comnih.govinnospk.com
Fruity perfumersworld.comnih.govinnospk.comthegoodscentscompany.com
Sulfury chemicalbook.comperfumerflavorist.comperfumersworld.com
Coffee chemicalbook.comperfumerflavorist.comperfumersworld.com

Formulation in Perfumes and Scented Products

Due to its unique aromatic properties, this compound is utilized in the fragrance industry to formulate complex scents. chemimpex.com It is a component in various scented products, including alcoholic perfumes, anti-perspirants/deodorants, creams and lotions, soaps, shampoos, and detergents. perfumersworld.com The typical usage level in perfume compounds ranges from 0.010% to 1.000%. perfumersworld.com Its performance varies across different product types, with very good performance in alcoholic perfumes, shampoos, and bath/shower gels. perfumersworld.com

Table 2: Application Suitability of this compound in Scented Products

Product Type Performance Rating (out of 9)
Alcoholic Perfume 9
Shampoo 9
Bath/Shower Gel 9
Talcum Powder 8
Liquid Soap 8
Pot Pourri 8
Incense 8
Tablet Soap 7
Hair Conditioner 7
Candles 7
Anti-perspirants/Deo 6
Creams and Lotions 6
Detergent Powder 6

Source: perfumersworld.com

Blending with Other Compounds for Olfactory Effects

The versatility of this compound allows it to be blended with other compounds to create specific olfactory effects. innospk.com For instance, when combined with a base fragrance composition, it can produce a natural aroma with freshness, sweetness, and softness. google.com The addition of this thiazole (B1198619) derivative can even create an excellent rose-like aroma. google.com Furthermore, its combination with rose oxide has been shown to enhance and create a more brilliant and natural rose scent. google.com It is also used in conjunction with other sulfur-containing compounds, such as thiogeraniol (B1239506) and various thiols, in fragrance accords to achieve desired scent profiles. google.com

Use in Aromatherapy Formulations

This compound is noted as a key ingredient in some aromatherapy formulations. chemimpex.com It contributes to creating calming and refreshing scents that are intended to promote relaxation and well-being. chemimpex.com

Natural Occurrence and Isolation Studies

Presence in Other Natural Products (e.g., Durian Fruits)

This compound is found in a variety of other natural sources. It is a known component of Indonesian durian fruit (Durio zibethinus). chemicalbook.comhsppharma.comnih.govguidechem.comsigmaaldrich.com Additionally, it has been reported in red tomatoes, yeast extract, and coriander seed oil. chemicalbook.comhsppharma.comnih.gov The presence of this compound has also been noted in roasted meats. chemicalbook.comhsppharma.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Rose oxide

Agricultural and Environmental Research

Agricultural Efficacy and Crop Protection

Thiazole (B1198619) derivatives, as a class of compounds, have garnered attention in the development of green pesticides due to their potential for low toxicity and significant biological activity. nih.gov Research into this area aims to create a wide range of effective pesticides by modifying the structure of thiazole-based compounds. nih.govacs.org However, specific research detailing the agricultural efficacy of 2-isopropyl-4-methylthiazole is not widely available in peer-reviewed literature.

Development of Agricultural Treatments and Preservatives

Currently, there is a lack of specific scientific studies or patents detailing the development and efficacy of this compound as a primary active ingredient in agricultural treatments or preservatives. While some commercial suppliers suggest its use in pesticide formulations as a natural alternative to synthetic pesticides, verifiable data from field or laboratory trials are not present in the accessible scientific literature. chemimpex.com

Function as an Insect Attractant in Pest Control Formulations

No published research was identified that investigates or confirms the function of this compound as an insect attractant for use in pest control formulations.

Evaluation as a Pest Repellent

There are general claims from chemical suppliers that this compound is being explored as a potential pest repellent. chemimpex.com However, detailed evaluations, including efficacy data against specific pests, application methods, and comparisons to existing repellents, are not available in the public domain.

Research on Plant Growth Regulation

The potential for this compound to act as a plant growth regulator is an area of speculative interest. chemimpex.com At present, there are no specific scientific papers or experimental data that demonstrate its effects on plant growth, development, or physiological processes.

Enhancing Crop Resilience and Yield for Sustainable Agriculture

While researchers are reportedly exploring the efficacy of this compound in enhancing crop resilience and yield, no concrete findings or published studies have been found to substantiate these claims. chemimpex.com The link between this specific compound and improvements in sustainable agriculture practices remains to be scientifically established.

Role in Agrochemical Formulations (for derivatives)

The broader class of thiazole derivatives is significant in medicinal chemistry and has applications as antimicrobial and antifungal agents. researchgate.netnih.gov A patent exists for the synthesis of a derivative, 2-isopropyl-4-(methylaminomethyl)thiazole (B125010); however, its documented use is as an intermediate in the production of the pharmaceutical drug Ritonavir, not in an agrochemical context. google.com There is no available research detailing the role of other specific derivatives of this compound in agrochemical formulations.

Environmental Monitoring and Management Applications

Currently, there is limited publicly available scientific literature detailing the specific application of this compound in environmental monitoring and management programs. Research has predominantly focused on its role as a flavoring substance in food and feed.

Assessment of Environmental Fate and Impact

The European Food Safety Authority (EFSA) has concluded that the use of this compound as a feed additive at concentrations considered safe for target animals is unlikely to have detrimental effects on the terrestrial and freshwater environments. europa.eu

Specific studies detailing the biodegradation and environmental persistence of this compound are not extensively available in the public scientific literature.

Detailed research on the bioaccumulation potential of this compound in various organisms and across different trophic levels is not readily found in accessible scientific publications.

Specific investigations into the mobility, sorption, and leaching potential of this compound in different soil types have not been widely published.

There is a lack of specific studies in the public domain evaluating the endocrine-disrupting properties of this compound.

Safety and Efficacy in Animal Feed

The European Food Safety Authority's (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has assessed the safety and efficacy of this compound as a sensory additive for all animal species. europa.eu As the compound is used in food as a flavoring, and its function in feed is considered to be the same, no further demonstration of efficacy was deemed necessary. europa.eu

The safety of this compound for various animal species has been established at specific maximum concentrations in complete feed. The FEEDAP Panel concluded that this compound is safe at a maximum use level of 0.5 mg/kg of complete feed for cattle, salmonids, and non-food-producing animals. europa.eu For pigs and poultry, a normal use level of 0.1 mg/kg of complete feed is considered safe. europa.eu Furthermore, for the marine environment, the safe use level for this compound is estimated to be 0.05 mg/kg of feed. europa.eu No safety concerns for the consumer would arise from the use of this compound in animal feed up to the highest safe levels. europa.eu

Below is a data table summarizing the safe use levels of this compound in the feed of various animal categories as determined by EFSA.

Animal CategorySafe Use Level (mg/kg of complete feed)
Cattle0.5
Salmonids0.5
Non-food-producing animals0.5
Pigs0.1
Poultry0.1
Marine Environment0.05

Studies on Various Animal Species (e.g., Cattle, Salmonids, Pigs, Poultry)

Publicly available research focusing specifically on the agricultural and environmental impact of this compound in species such as cattle, salmonids, pigs, and poultry is limited. However, its inclusion in regulatory assessments for feed additives provides some context for its use in animal nutrition.

This compound is part of a group of thiazole derivatives that have been evaluated for use as sensory additives, specifically as flavorings, in feed for all animal species. nih.gov These compounds are considered flavor enhancers in animal feed, similar to their application in human food. nih.gov

The focus of existing literature and regulatory evaluations is primarily on the safety and efficacy of these substances as flavoring compounds in feed, rather than on direct agricultural or environmental research studies in specific livestock or aquatic species. nih.govthegoodscentscompany.com The compound is recognized for its potent flavor profile, described as having tropical fruit, green, vegetable, and nutty notes. thegoodscentscompany.comperfumerflavorist.com

Given the absence of specific research data, no detailed findings or data tables on the effects or presence of this compound in cattle, salmonids, pigs, or poultry can be presented. The information available confirms its approved use as a feed flavoring for these animals, based on broader toxicological and safety assessments of thiazole derivatives. nih.gov

Advanced Analytical Methodologies and Spectroscopic Investigations

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental in isolating and identifying 2-Isopropyl-4-methylthiazole from complex matrices such as food and plant volatiles.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. This method separates individual components from a mixture, which are then ionized and identified based on their unique mass-to-charge ratio and fragmentation patterns. The compound has been identified using GC-MS in a variety of natural sources, including red tomatoes, yeast extract, coriander seed oil, and roasted meats. nih.gov For instance, studies on the volatile constituents of blue-coloured hybrid tea roses successfully identified this compound in both headspace samples and solvent extracts using GC-MS analysis. cabidigitallibrary.orgunpaywall.org Similarly, it was detected in toasted sesame seed oil through GC and GC-MS analysis on two different phases. nih.gov The technique is also proficient in analyzing the volatile profiles of beverages, such as delicious apple juices and single-dose espresso coffee. biorxiv.orgnih.gov

The mass spectrum of this compound is characterized by specific peaks that allow for its definitive identification.

Table 1: GC-MS Data for this compound

PropertyValue
NIST Number237118
Librarymainlib
Total Peaks80
Top Peak (m/z)141

Source: PubChem nih.gov

For highly complex mixtures, Multi-Dimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) offers enhanced separation capabilities. In a study analyzing the volatile components of 'Blue Moon' and 'Blue Perfume' roses, where this compound was identified, MDGC-MS was employed to determine the enantiomeric ratios of several chiral compounds present in the same samples. cabidigitallibrary.orgunpaywall.org While this compound itself is an achiral molecule, the use of this advanced technique in the same study highlights its power in resolving complex volatile profiles where chiral assessment is critical for other components. cabidigitallibrary.org Furthermore, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToFMS), a form of multi-dimensional chromatography, has been utilized for the in-depth characterization of volatiles in single-dose coffee capsules, successfully profiling compounds including this compound. nih.gov

Spectroscopic Characterization Techniques

Spectroscopy provides definitive structural information, complementing chromatographic identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR spectra have been documented, confirming the connectivity and chemical environment of each atom in the structure. nih.govchemicalbook.com

The ¹H NMR spectrum provides information on the hydrogen atoms in the molecule, while the ¹³C NMR spectrum details the carbon skeleton. nih.gov

Table 2: ¹H NMR Spectral Data for this compound

ParameterValue
Frequency400 MHz
SolventCDCl₃
Chemical Shifts (ppm)6.70, 6.69, 3.32, 3.30, 3.29, 3.27, 3.25, 2.41, 1.39, 1.37

Source: PubChem nih.gov

Table 3: ¹³C NMR Spectral Data for this compound

ParameterValue
Frequency22.53 MHz
SolventCDCl₃
Chemical Shifts (ppm)177.39, 152.04, 111.73, 33.28, 23.21, 17.04

Source: PubChem nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov Key absorptions include those for the C=N and C=C bonds within the thiazole (B1198619) ring, as well as C-H stretching and bending vibrations from the isopropyl and methyl groups. researchgate.net Analysis is often performed using an Attenuated Total Reflectance (ATR) technique on a Fourier Transform Infrared (FT-IR) spectrometer. nih.gov

Table 4: IR Spectroscopy Details for this compound

ParameterDescription
InstrumentBruker Tensor 27 FT-IR
TechniqueATR-Neat (DuraSamplIR II)

Source: PubChem nih.gov

Advanced Headspace Technologies for Volatile Compound Profiling

Advanced headspace technologies are crucial for analyzing volatile and semi-volatile organic compounds by sampling the vapor phase above a sample, which is particularly useful for aroma profiling without the use of solvents. mdpi.com Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted technique that uses a coated fiber to adsorb and concentrate volatiles before analysis, typically by GC-MS. mdpi.com This method was specifically used to characterize the volatile profile of single-dose coffee powders and their resulting brews, where this compound was among the compounds identified. nih.gov The study utilized a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber at a controlled temperature to ensure efficient extraction. nih.gov In another example, a modified headspace technology known as Aromascope® was used to analyze the volatile constituents of rose flowers, leading to the identification of this compound. cabidigitallibrary.org

Aromascope® Technology

Aromascope® is a sophisticated analytical technique, essentially a modified headspace technology, designed to capture and analyze volatile organic compounds (VOCs) in their natural state. takasago.com This technology is particularly valuable for profiling the aroma of natural products, such as flowers and foods, without altering the delicate balance of their volatile constituents. The primary goal of Aromascope® is to analyze scents as they are perceived, providing a more authentic representation of the aroma profile. takasago.com

Table 1: Application of Aromascope® Technology for the Analysis of this compound

Parameter Description Reference
Technology Aromascope® (modified headspace technology) takasago.comunpaywall.org
Matrix 'Blue Moon' and 'Blue Perfume' hybrid tea rose flowers unpaywall.org
Associated Technique Gas Chromatography-Mass Spectrometry (GC-MS) unpaywall.org
Finding Identification of this compound as a volatile constituent. unpaywall.org

Methodologies for Analysis in Complex Matrices (e.g., Food, Aerosols)

The analysis of this compound in complex matrices such as food, beverages, and aerosols presents analytical challenges due to the presence of numerous interfering compounds. nih.gov Consequently, robust sample preparation and highly selective analytical techniques are required.

Food and Beverage Analysis:

In the food and beverage industry, various methods are employed to extract and analyze volatile flavor compounds. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds in liquid and solid samples. This method is advantageous as it is solvent-free, relatively fast, and can be easily automated. For instance, HS-SPME-GC-MS has been successfully applied to analyze the aroma profiles of various fruit juices. While specific studies detailing the analysis of this compound in a wide range of food products are part of broader flavor profiling, the principles of these methods are directly applicable.

Another powerful technique for the extraction of volatile compounds from complex food matrices is Solvent-Assisted Flavor Evaporation (SAFE). This method is particularly effective for the isolation of thermally labile and high-boiling aroma compounds. In a comprehensive analysis of toasted sesame seed oil, SAFE was used for extraction, followed by GC-MS analysis, which led to the identification of a related compound, 2-isopropyl-4-methyl-3-thiazoline, for the first time in a natural product. nih.gov

Aerosol Analysis (E-liquids):

The increasing popularity of electronic cigarettes has necessitated the development of analytical methods to characterize the chemical composition of e-liquids and their aerosols. This compound has been identified as a flavoring additive in e-liquids. acs.orgbmj.com

A comprehensive and validated method for the simultaneous determination of 42 flavoring compounds, including this compound, and nicotine (B1678760) in e-liquids has been developed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). mostwiedzy.pl The sample preparation for this method is a straightforward "dilute & shoot" approach, which minimizes sample manipulation and potential for analyte loss. The method demonstrated excellent performance characteristics, including high accuracy (recovery rates between 89% and 110%), good linearity (correlation coefficients >0.990), and low limits of detection (LOD) and quantification (LOQ). mostwiedzy.pl

For the analysis of the aerosol phase, which represents what the user inhales, a common approach involves trapping the aerosol on a filter pad or in an impinger, followed by solvent extraction and analysis by GC-MS or LC-MS/MS. The complexity of the aerosol matrix, which contains high concentrations of propylene (B89431) glycol and glycerin, requires selective extraction and analytical techniques to accurately quantify trace-level flavor compounds like this compound. nih.gov

Table 2: Methodologies for the Analysis of this compound in Complex Matrices

Matrix Sample Preparation Analytical Method Key Findings/Parameters Reference
Food (General) Headspace Solid-Phase Microextraction (HS-SPME) Gas Chromatography-Mass Spectrometry (GC-MS) Effective for volatile flavor compound analysis.
Toasted Sesame Seed Oil Solvent-Assisted Flavor Evaporation (SAFE) Gas Chromatography-Mass Spectrometry (GC-MS) Identification of the related compound 2-isopropyl-4-methyl-3-thiazoline. nih.gov
E-liquids Dilute & Shoot High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Validated method with high accuracy (89-110% recovery) and precision. mostwiedzy.pl
E-cigarette Aerosols Trapping on filter/impinger, solvent extraction Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Characterization of inhaled flavor compounds. nih.gov

Future Research Directions and Translational Potential

Innovations in Targeted Synthesis and Derivatization for Enhanced Bioactivity

The biological efficacy of thiazole (B1198619) compounds is closely linked to their molecular structure. jneonatalsurg.com Modern synthetic chemistry offers innovative strategies to create derivatives of 2-Isopropyl-4-methylthiazole with enhanced and specific bioactivities. The strategic approach of molecular hybridization, which combines the thiazole moiety with other bioactive fragments like pyrazole (B372694) or pyrazoline, has been shown to significantly improve drug efficacy and reduce toxicity. acs.org

A patented method details the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole (B125010), a derivative of the parent compound. google.com The process starts with 2,2-dimethyl-4-methylene-1,3-dioxane, which undergoes an addition reaction and then a condensation reaction with 2-methylpropanethioamide (B17427) to form 2-isopropyl-4-hydroxymethylthiazole. google.com This intermediate is then chlorinated and reacts with methylamine (B109427) to yield the final product. google.com

Advanced techniques such as palladium-catalyzed C-H bond functionalization allow for precise modifications of the thiazole ring. rsc.orgrsc.org This method enables the introduction of various aryl groups at specific positions, creating a library of novel compounds for biological screening. rsc.orgrsc.org Such targeted derivatization is crucial for optimizing the structure-activity relationship (SAR), leading to compounds with improved potency and selectivity for specific biological targets. jneonatalsurg.com

Exploration of Novel Therapeutic Applications in Emerging Disease Areas

The thiazole nucleus is a core component of numerous FDA-approved drugs and is extensively studied for its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netacs.orgkuey.net Derivatives of this compound are being explored for their potential to address various health challenges.

Research has demonstrated the significant potential of thiazole derivatives in treating neglected tropical diseases. mdpi.com For instance, certain 1,3-thiazole derivatives have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with some compounds exhibiting greater potency than the current standard drug, benznidazole. mdpi.com

In oncology, thiazole-based compounds are being investigated as potent anticancer agents. tandfonline.comnih.govnih.gov They have shown efficacy against various cancer cell lines, including breast and lung cancer. acs.org The mechanism often involves the inhibition of critical cellular pathways necessary for cancer cell proliferation. nih.gov

Furthermore, the antifungal potential of thiazoles is a significant area of research, particularly in combating infections like cryptococcosis, which can lead to severe meningitis. acs.org Studies have identified thiazole derivatives that can inhibit fungal growth and cross the blood-brain barrier, a crucial feature for treating central nervous system infections. acs.org

Table 1: Investigated Therapeutic Applications of Thiazole Derivatives

Therapeutic Area Target Disease/Organism Research Findings Citations
Antiparasitic Chagas Disease (Trypanosoma cruzi) Thiazole derivatives showed high potency, with some surpassing the efficacy of the standard drug benznidazole. mdpi.com
Anticancer Breast Cancer (MCF-7), Lung Cancer (A549) Thiazolyl-pyrazoline hybrids demonstrated significant antiproliferative activity against human cancer cell lines. acs.org
Antifungal Cryptococcosis (Cryptococcus spp.) Specific thiazole compounds showed strong antifungal effects and the ability to cross the blood-brain barrier. acs.org
Antitubercular Mycobacterium tuberculosis Thiazole-chalcone hybrids exhibited potent activity, with some compounds being more effective than the standard drug pyrazinamide. nih.gov
Antiviral SARS-CoV-2 Thiazolidin-4-one derivatives based on a thiazole scaffold were identified as potential inhibitors of the main protease of the virus. nih.gov

Development of Advanced Materials Incorporating Thiazole Moieties

The unique properties of the thiazole ring make it a valuable component in the development of advanced materials. kuey.netchemimpex.com Thiazole-based polymers have shown promise for applications in organic electronics, including photovoltaics and organic light-emitting diodes (OLEDs). kuey.net These materials can be engineered to have specific thermal and electrical characteristics. chemimpex.com

In the field of polymer chemistry, thiazole moieties have been incorporated into polyurea chains. mdpi.com These novel polymers have been investigated for their potential as corrosion inhibitors for steel, demonstrating that the inclusion of the thiazole structure can impart protective properties to the material. mdpi.com The versatility of thiazole chemistry allows for its integration into various polymer backbones, opening avenues for creating new materials with tailored functions. kuey.net

Integration into Diagnostic Tool Development

Thiazole derivatives are also being explored for their potential in creating advanced diagnostic tools. chemimpex.com Their ability to interact with biological molecules makes them suitable candidates for developing sensitive assays to detect specific biomarkers. chemimpex.com

A significant application is in the field of neuroimaging. Certain thiazole-containing compounds are used as radiopharmaceutical diagnostic agents in Positron Emission Tomography (PET) scans to estimate the density of β-amyloid neuritic plaques in the brain. drugbank.com This is a critical tool for the diagnosis of cognitive impairment, including Alzheimer's disease. drugbank.com The ability of some thiazole derivatives to cross the blood-brain barrier is a key property that enables this application. acs.org

Strategies for Environmentally Benign Production and Utilization

Traditional chemical synthesis methods often rely on harsh conditions and hazardous reagents, leading to significant environmental waste. nih.govbepls.com In response, green chemistry principles are being applied to the synthesis of thiazoles to develop more sustainable and environmentally friendly processes. nih.govbepls.com

Innovations in this area include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. bepls.com

Green Catalysts: The use of recyclable and non-toxic catalysts, such as chitosan-based hydrogels or magnetic nanoparticles like NiFe2O4, minimizes waste and avoids the use of heavy metals. mdpi.comacs.org

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or ethanol-water mixtures, significantly reduces the environmental impact of the synthesis process. bepls.comacs.org

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined in a single step improves efficiency and reduces the number of purification steps, thereby minimizing waste generation. bepls.comacs.org

These green synthetic routes not only make the production of thiazoles more sustainable but can also be more cost-effective and scalable. nih.gov

Comprehensive Toxicological and Ecotoxicological Profiling

A thorough understanding of the toxicological and ecotoxicological profile of this compound is essential for its safe handling and use. Available data indicates that the compound is harmful if swallowed and may cause irritation. nih.govaurochemicals.com However, it is not classified as a carcinogen by major international agencies. adv-bio.com

From an ecotoxicological perspective, this compound is soluble in water, which suggests it is likely to be mobile in the environment. thermofisher.com However, its potential for bioaccumulation is considered low, and it is not expected to persist in the environment. thermofisher.com Further comprehensive studies are needed to fully characterize its long-term effects on various ecosystems.

Table 2: Toxicological and Ecotoxicological Data for this compound

Parameter Finding Citations
Acute Oral Toxicity Harmful if swallowed. Oral LD50: 830 mg/kg (ATE). nih.govadv-bio.com
Skin Irritation Not considered a primary skin irritant. adv-bio.com
Eye Irritation Not considered an eye irritant. adv-bio.com
Sensitization No sensitizing effects are known. adv-bio.com
Carcinogenicity Not listed as a carcinogen by IARC, NTP, or OSHA. adv-bio.com
Aquatic Toxicity Do not allow material to contaminate ground water or enter drains. thermofisher.com
Persistence & Degradability Persistence is unlikely based on information available. thermofisher.com
Bioaccumulative Potential Bioaccumulation is unlikely. thermofisher.com
Mobility in Soil Likely to be mobile in the environment due to its water solubility. thermofisher.com

Q & A

Q. What are the established synthetic routes for 2-isopropyl-4-methylthiazole, and how can reaction yields be optimized?

The synthesis of this compound has been achieved via palladium-catalyzed C–H bond functionalization. For example, coupling this compound with bromobenzene derivatives under catalytic conditions (e.g., Pd(OAc)₂, PivOH, and K₂CO₃ in DMA at 120°C) yielded derivatives with up to 89% efficiency . Key optimization strategies include:

  • Catalyst selection : Palladium acetate with pivalic acid enhances regioselectivity.
  • Solvent choice : DMA (dimethylacetamide) improves reaction homogeneity.
  • Stoichiometry : A 1:1.5 molar ratio of aryl halide to thiazole minimizes side reactions.

Q. How can researchers characterize this compound using spectroscopic methods?

  • ¹H/¹³C NMR : The compound exhibits distinct signals for the isopropyl group (δ ~1.3–1.5 ppm for methyl groups) and thiazole ring protons (δ ~6.5–7.0 ppm). In ¹³C NMR, the thiazole carbons appear at δ 125–145 ppm .
  • HRMS : Accurate mass determination (e.g., [M+H]+ = 141.23) confirms molecular identity .
  • Sensory analysis : Odor descriptors (e.g., green, earthy, tropical) from gas chromatography-olfactometry can aid in purity assessment .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Molecular weight : 141.23 g/mol .
  • Solubility : Lipophilic nature necessitates use in organic solvents (e.g., ethanol, ethyl acetate) .
  • Thermal stability : Melting points of derivatives (e.g., 91–93°C for halogenated analogs) suggest moderate stability .

Advanced Research Questions

Q. How does electronic modulation of the thiazole ring influence reactivity in cross-coupling reactions?

Substituents on the thiazole ring (e.g., methyl, isopropyl) alter electron density, impacting palladium-catalyzed coupling efficiency. For instance:

  • Electron-donating groups (e.g., methyl at C4) enhance oxidative addition rates .
  • Steric hindrance from isopropyl groups may reduce reactivity at C5, necessitating higher catalyst loadings .
  • Computational studies (DFT) can model frontier molecular orbitals to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives?

While this compound itself lacks direct biological data, structural analogs (e.g., benzamide-thiazole hybrids) show antitumor and antiviral activity . To address discrepancies:

  • Dose-response studies : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Assay validation : Compare results across orthogonal platforms (e.g., enzymatic vs. cell-based assays).
  • Metabolic stability : Assess compound degradation in vitro to rule out false negatives .

Q. How can computational methods guide the design of this compound derivatives for target-specific applications?

  • Molecular docking : Predict binding poses with targets (e.g., viral proteases) using software like AutoDock. Derivatives with extended π-systems show improved affinity in silico .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with observed activity .
  • ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity risks early in design .

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2-Isopropyl-4-methylthiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.